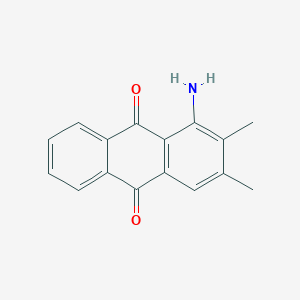

1-Amino-2,3-dimethylanthracene-9,10-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

1-amino-2,3-dimethylanthracene-9,10-dione |

InChI |

InChI=1S/C16H13NO2/c1-8-7-12-13(14(17)9(8)2)16(19)11-6-4-3-5-10(11)15(12)18/h3-7H,17H2,1-2H3 |

InChI Key |

QNLBFFTVWDTZNQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C1C)N)C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1 Amino 2,3 Dimethylanthracene 9,10 Dione

Electronic Structure Elucidation via Quantum Chemical Methods (DFT, ab initio)

Quantum chemical methods are powerful tools for modeling the electronic structure of molecules. Density Functional Theory (DFT) and ab initio methods are at the forefront of these computational techniques. DFT, in particular, has become a popular approach due to its balance of accuracy and computational cost, making it well-suited for studying relatively large molecules like anthraquinone (B42736) derivatives. researchgate.net These methods solve approximations of the Schrödinger equation to determine the molecule's ground-state electronic energy, electron density, and orbital configurations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Central to the understanding of a molecule's electronic behavior are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy required for its lowest-energy electronic excitation. researchgate.net

In 1-Amino-2,3-dimethylanthracene-9,10-dione, the HOMO is expected to be localized primarily on the electron-donating amino group and the adjacent aromatic ring, which is rich in π-electrons. The LUMO, conversely, is anticipated to be concentrated on the electron-accepting carbonyl groups of the anthraquinone core. This spatial separation of the HOMO and LUMO is characteristic of a molecule with intramolecular charge-transfer (ICT) character.

The energy of the HOMO-LUMO gap dictates the wavelength of light the molecule will absorb. A smaller gap corresponds to absorption at longer wavelengths (closer to the visible region), while a larger gap corresponds to absorption at shorter wavelengths (in the UV region). The substitution of the anthraquinone core with an amino group (an auxochrome) and methyl groups is known to decrease the HOMO-LUMO gap compared to the parent anthraquinone molecule, leading to a red-shift in its absorption spectrum. rsc.org

Table 1: Illustrative Frontier Molecular Orbital Energies and Gap

This table illustrates the typical data obtained from DFT calculations for an amino-anthraquinone derivative. The specific values for this compound would require a dedicated computational study.

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -2.78 | Localized on the anthraquinone quinone system. |

| HOMO | -5.88 | Localized on the amino group and aromatic ring. |

| Energy Gap (ΔE) | 3.10 | Corresponds to the lowest energy electronic transition. |

Data presented is analogous to that reported for similar anthraquinone derivatives for illustrative purposes. researchgate.net

Charge Distribution and Electronic Density Topology

The distribution of electrons within a molecule is fundamental to its reactivity and intermolecular interactions. Quantum chemical calculations can generate a detailed map of the electron density, highlighting regions that are electron-rich or electron-poor. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom in the molecule.

For this compound, the nitrogen atom of the amino group is expected to carry a partial negative charge, while the hydrogen atoms attached to it would be partially positive. The oxygen atoms of the carbonyl groups are also regions of high electron density and will have significant partial negative charges. This charge distribution confirms the electron-donating nature of the amino group, which pushes electron density into the aromatic system, and the electron-withdrawing nature of the carbonyl groups. The molecular electrostatic potential (MEP) map is a valuable visualization tool that shows the charge distribution on the molecule's surface, indicating sites for potential electrophilic or nucleophilic attack.

Excited State Dynamics and Photophysical Pathways

Understanding what happens to a molecule after it absorbs light is the domain of excited-state dynamics. These processes, which include fluorescence, intersystem crossing, and internal conversion, are governed by the energies and characters of the molecule's excited states.

Time-Dependent Density Functional Theory (TDDFT) for Electronic Transitions

To study excited states, Time-Dependent Density Functional Theory (TDDFT) is the most widely used computational method. nih.gov TDDFT can predict the energies of electronic transitions from the ground state to various excited states (e.g., S₁, S₂, T₁, etc.). It also provides information about the oscillator strength of these transitions, which relates to the intensity of the corresponding absorption bands in a UV-Vis spectrum.

For this compound, TDDFT calculations would predict a prominent electronic transition in the visible region of the spectrum, corresponding to the HOMO-LUMO transition. This transition would be characterized as a π-π* transition with significant intramolecular charge-transfer (ICT) character, where electron density moves from the amino- and dimethyl-substituted benzene (B151609) ring to the quinone part of the molecule upon photoexcitation.

Investigation of Intramolecular Charge Transfer (ICT) and Twisted Intramolecular Charge Transfer (TICT) Mechanisms

Molecules like this compound, which possess electron-donating (amino) and electron-accepting (carbonyl) groups connected by a π-system, are prime candidates for Intramolecular Charge Transfer (ICT) upon photoexcitation. In the excited state, the molecule can undergo geometrical relaxation to stabilize the newly formed charge-separated state. nih.gov

One important relaxation mechanism is the Twisted Intramolecular Charge Transfer (TICT) state. This phenomenon can occur in molecules where the donor and acceptor moieties are linked by a single bond that allows for rotation. nih.gov For this compound, this would involve the rotation of the C-N bond of the amino group. In the ground state, the amino group is largely planar with the aromatic ring to maximize π-conjugation. However, upon excitation to the ICT state, twisting around the C-N bond can lead to a more stable, fully charge-separated TICT state, where the p-orbital of the nitrogen is orthogonal to the π-system of the ring.

The formation of a TICT state has a profound impact on the molecule's photophysical properties. Because the TICT state is often non-emissive or weakly emissive, its formation provides a non-radiative decay pathway that can quench fluorescence. This effect is highly sensitive to the solvent's polarity and viscosity; polar solvents can stabilize the charge-separated TICT state, leading to lower fluorescence quantum yields. nih.gov

Theoretical Prediction of Singlet and Triplet State Energies

Besides the singlet excited states (S₁, S₂, etc.) that are accessible through light absorption, molecules also possess a manifold of triplet excited states (T₁, T₂, etc.). The energy of the lowest triplet state (T₁) is a particularly important parameter. The energy difference between the lowest singlet excited state (S₁) and the lowest triplet state (T₁), known as the S₁-T₁ gap, influences the efficiency of intersystem crossing (ISC)—the process by which a molecule transitions from a singlet to a triplet state.

TDDFT can be used to calculate the energies of these triplet states. In many anthraquinone derivatives, the T₁ state has n-π* character, arising from the promotion of an electron from a non-bonding orbital on a carbonyl oxygen to a π* orbital. rsc.org Molecules with a small S₁-T₁ energy gap and an efficient ISC pathway can be effective photosensitizers, capable of generating reactive oxygen species like singlet oxygen. rsc.orgresearchgate.net Computational studies can predict these energies and help assess the potential of this compound for such applications.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By simulating the interactions between atoms over time, MD can provide a detailed view of the conformational landscape of a molecule and its interactions with its environment.

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. By simulating multiple molecules of this compound, researchers can investigate how these molecules pack together in a condensed phase. These simulations can predict and quantify non-covalent interactions such as hydrogen bonding (involving the amino group), van der Waals forces, and π-π stacking interactions between the aromatic rings. Understanding these interactions is fundamental to predicting the crystal structure and material properties of the compound.

Prediction of Spectroscopic Signatures and Validation against Experimental Data

Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical calculations can provide valuable information that complements and aids in the analysis of experimental spectra.

Theoretical calculations, often based on quantum mechanics, can predict various types of spectra, including:

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transitions of a molecule. These calculations can predict the absorption wavelengths (λmax) and intensities, which correspond to the peaks observed in an experimental UV-Vis spectrum. This information helps in understanding the electronic structure and the nature of the orbitals involved in the electronic excitations.

Infrared (IR) and Raman Spectra: Quantum chemical calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies can be correlated with the peaks in experimental IR and Raman spectra, aiding in the assignment of specific vibrational modes to the observed spectral features. This is particularly useful for identifying the characteristic vibrations of the amino, methyl, and carbonyl functional groups.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical methods can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. By comparing the calculated NMR parameters with experimental data, the chemical structure and conformation of this compound in solution can be confirmed.

The validation of these predicted spectroscopic signatures against experimental data is a critical step. A close agreement between the theoretical and experimental spectra provides confidence in the computational model and allows for a more detailed interpretation of the experimental results. Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not accounted for in the theoretical model, leading to a deeper understanding of the molecule's behavior.

Modeling of Redox Chemistry and Electrochemical Potentials

The anthraquinone core of this compound is known to be redox-active, meaning it can undergo reversible reduction and oxidation processes. Computational modeling provides a powerful approach to study the redox chemistry and predict the electrochemical potentials of this compound.

Using methods such as density functional theory (DFT), the electronic structure of the molecule in its different redox states (neutral, radical anion, and dianion) can be calculated. These calculations can provide insights into how the addition of electrons affects the geometry and electronic distribution of the molecule.

A key aspect of modeling redox chemistry is the prediction of electrochemical potentials. By calculating the free energy change associated with the electron transfer reactions, the standard reduction potentials can be estimated. These theoretical predictions can be compared with experimental values obtained from techniques like cyclic voltammetry. Such a comparison not only validates the computational methodology but also helps in understanding the factors that influence the redox behavior of this compound, such as the electron-donating effects of the amino and dimethyl substituents.

Advanced Spectroscopic Characterization of 1 Amino 2,3 Dimethylanthracene 9,10 Dione

Time-Resolved Fluorescence Spectroscopy for Excited State Lifetimes and Dynamics

Time-resolved fluorescence spectroscopy is a powerful tool for investigating the excited state lifetimes and dynamics of fluorescent molecules such as 1-Amino-2,3-dimethylanthracene-9,10-dione. This technique monitors the decay of fluorescence intensity over time following excitation by a short pulse of light, providing insights into the various radiative and non-radiative decay pathways.

For amino-substituted anthraquinones, the fluorescence lifetime is sensitive to the molecular structure and the surrounding environment. The introduction of an amino group to the anthraquinone (B42736) core can lead to the emergence of intramolecular charge transfer (ICT) states upon excitation. The dynamics of these ICT states are often solvent-dependent, with polar solvents stabilizing the charge-separated state and influencing the excited state lifetime.

Table 1: Hypothetical Excited State Lifetime Data for this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) (ns) |

| n-Hexane | 1.88 | Data not available |

| Toluene | 2.38 | Data not available |

| Dichloromethane | 8.93 | Data not available |

| Acetonitrile | 37.5 | Data not available |

| Methanol | 32.7 | Data not available |

Note: This table is illustrative. Experimental data for the specific compound is not available in the cited literature.

Transient Absorption Spectroscopy for Triplet State Characterization

Transient absorption spectroscopy is instrumental in characterizing transient species such as triplet excited states, which are often not accessible through fluorescence measurements. edinst.comedinst.comoxinst.com This pump-probe technique allows for the observation of the absorption of a secondary light pulse by the excited state population, providing information about the triplet-triplet absorption spectrum and the kinetics of triplet state formation and decay.

In aminoanthraquinone derivatives, intersystem crossing (ISC) from the singlet excited state to the triplet manifold is a significant deactivation pathway. acs.orgnih.govacs.org The rate of ISC and the lifetime of the resulting triplet state are influenced by the nature and position of substituents on the anthraquinone framework. Studies on bis-amino substituted anthraquinones have shown that ISC can occur on the picosecond timescale (190–320 ps), leading to triplet states with lifetimes in the microsecond range (2.06–5.43 µs). acs.orgnih.govacs.org

The triplet-triplet absorption spectra of aminoanthraquinones have been studied using techniques like pulse radiolysis. rsc.org For compounds like 1-aminoanthraquinone (B167232) and 2-aminoanthraquinone (B85984) in benzene (B151609), the triplet states are characterized as having charge-transfer character, which distinguishes them from the nπ* triplet state of the parent anthraquinone. rsc.org This charge-transfer nature influences their reactivity and quenching behavior. rsc.org

Table 2: Representative Triplet State Properties for Aminoanthraquinone Derivatives

| Compound | Solvent | Triplet Formation Time | Triplet Lifetime (τT) (µs) | Key T-T Absorption Bands (nm) |

| Bis-amino substituted AQ | Dichloromethane | 190-320 ps acs.orgnih.govacs.org | 2.06–5.43 acs.orgnih.govacs.org | Data not available |

| 1-Aminoanthraquinone | Benzene | Data not available | Longer-lived than AQ rsc.org | Data not available |

| 2-Aminoanthraquinone | Benzene | Data not available | Longer-lived than AQ rsc.org | Data not available |

Note: Data presented is for analogous compounds to illustrate the principles of triplet state characterization.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignments and Structural Correlations

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides a fingerprint of the molecular structure of this compound. By analyzing the vibrational modes, it is possible to identify characteristic functional groups and gain insights into the molecular geometry and intermolecular interactions.

The vibrational spectra of anthraquinone and its derivatives have been the subject of detailed studies, often combining experimental measurements with quantum chemical calculations, such as density functional theory (DFT), to achieve accurate mode assignments. nih.govnsf.govnih.govrice.edu For amino-substituted anthraquinones, key vibrational modes include the C=O stretching of the quinone group, the N-H stretching and bending modes of the amino group, and various C-C and C-H vibrations of the aromatic rings.

In a study of 1,4-diaminoanthraquinone, the vibrational spectra were interpreted with the aid of normal coordinate analysis based on a scaled quantum mechanical force field, allowing for unambiguous assignment of all fundamental vibrations. nih.gov Such analyses can reveal how substituents, like the amino and dimethyl groups in the target compound, influence the electronic structure and, consequently, the vibrational frequencies of the anthraquinone core. For instance, the C=O stretching frequency can be sensitive to the electron-donating or -withdrawing nature of the substituents.

Table 3: Characteristic Vibrational Frequencies for Aminoanthraquinone Derivatives

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| N-H Stretching | 3200 - 3500 |

| C-H Stretching (aromatic) | 3000 - 3100 |

| C-H Stretching (aliphatic) | 2850 - 3000 |

| C=O Stretching | 1630 - 1680 |

| C=C Stretching (aromatic) | 1400 - 1600 |

| N-H Bending | 1550 - 1650 |

| C-N Stretching | 1250 - 1350 |

Note: This table provides a general overview of expected vibrational frequencies based on studies of related compounds.

UV-Visible Absorption and Emission Spectroscopy for Electronic Transition Analysis and Solvatochromism

UV-Visible absorption and emission spectroscopy are fundamental techniques for probing the electronic transitions in this compound. The absorption spectrum reveals the energies of transitions from the ground electronic state to various excited states, while the emission (fluorescence) spectrum provides information about the relaxation from the lowest excited singlet state back to the ground state.

The electronic spectrum of anthraquinone is significantly modified by the introduction of an amino group, which acts as an electron-donating group. This leads to the appearance of an intramolecular charge transfer (ICT) band in the visible region of the spectrum, responsible for the color of these compounds. researchgate.net The position, intensity, and shape of this band are sensitive to the solvent environment, a phenomenon known as solvatochromism. wikipedia.orgnih.gov

In polar solvents, a bathochromic (red) shift of the emission spectrum is typically observed for D-π-A type fluorophores, indicating a larger dipole moment in the excited state compared to the ground state. mdpi.com The solvatochromic behavior of aminoanthraquinone dyes can be analyzed using various solvent polarity scales to quantify the effect of the solvent on the electronic transitions. researchgate.net Theoretical calculations using time-dependent density functional theory (TD-DFT) can complement experimental studies by predicting the energies and oscillator strengths of electronic transitions. uclouvain.be

Table 4: Illustrative UV-Visible Absorption and Emission Maxima for Aminoanthraquinone Derivatives in Different Solvents

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Cyclohexane | Data not available | Data not available |

| Dichloromethane | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available |

| Dimethyl Sulfoxide | Data not available | Data not available |

Resonance Energy Transfer (FRET) Studies and Quenching Mechanisms in Chemical Environments

Fluorescence resonance energy transfer (FRET) is a distance-dependent interaction between two dye molecules in which excitation energy is transferred from a donor molecule to an acceptor molecule without the emission of a photon. While specific FRET studies involving this compound as a donor or acceptor are not documented in the provided literature, its fluorescent properties suggest its potential utility in such applications.

The fluorescence of this compound can be quenched by various mechanisms, including dynamic (collisional) quenching and static quenching. researchgate.net In dynamic quenching, the excited fluorophore is deactivated upon collision with a quencher molecule. youtube.com This process is typically diffusion-controlled. Static quenching involves the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher.

Studies on the fluorescence quenching of 1,4-disubstituted-9,10-anthraquinones by aromatic hydrocarbons have shown that the quenching can proceed via the formation of a charge-transfer type exciplex in nonpolar solvents, while in polar solvents, electron transfer is the dominant quenching mechanism. rsc.org The efficiency of quenching is dependent on the ionization potential of the quencher and the redox properties of the fluorophore. Oxygen is also a well-known quencher of fluorescence and can interact with the excited state of aminoanthracene derivatives. researchgate.net

Advanced NMR Techniques for Solution-State Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. While a complete set of advanced NMR data for this compound is not available in the public domain, the expected proton (¹H) and carbon-¹³ (¹³C) NMR spectra can be predicted based on the known chemical shifts of related anthraquinone and dimethylanthracene derivatives.

The ¹H NMR spectrum would be expected to show signals corresponding to the aromatic protons on the anthraquinone core, the protons of the two methyl groups, and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons would provide information about their substitution pattern. The methyl protons would likely appear as singlets, and the amino protons might exhibit a broad signal that could be exchangeable with D₂O.

The ¹³C NMR spectrum would reveal signals for all 16 carbon atoms in the molecule, including the two carbonyl carbons of the quinone, the aromatic carbons, and the methyl carbons. The chemical shifts of the carbonyl carbons are particularly characteristic and appear at the downfield end of the spectrum.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Single Crystal X-ray Diffraction for Solid-State Electronic Packing Analysis

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.

While a crystal structure for this compound has not been reported in the searched literature, studies on similar molecules, such as 1-(dimethylamino)-9,10-anthraquinone, offer insights into the expected structural features. nih.gov In the crystal structure of 1-(dimethylamino)-9,10-anthraquinone, the anthraquinone skeleton deviates from planarity due to steric hindrance from the bulky dimethylamino group. nih.gov The crystal packing is stabilized by C-H···π and π-π stacking interactions. nih.gov

For this compound, a similar deviation from planarity of the anthraquinone core might be expected due to the presence of the amino and dimethyl substituents. The solid-state packing would likely be governed by a combination of hydrogen bonding involving the amino group and van der Waals interactions. The analysis of the crystal packing can provide valuable information about potential pathways for charge transport in the solid state, which is relevant for applications in organic electronics. researchgate.net

Table 5: Representative Crystallographic Data for a Related Anthraquinone Derivative

| Compound | 1-(Dimethylamino)-9,10-anthraquinone |

| Formula | C₁₆H₁₃NO₂ nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| a (Å) | 7.2823 (3) nih.gov |

| b (Å) | 11.1519 (7) nih.gov |

| c (Å) | 14.9834 (7) nih.gov |

| V (ų) | 1216.82 (11) nih.gov |

| Z | 4 nih.gov |

Note: Data is for a structurally related compound and serves to illustrate the type of information obtained from single crystal X-ray diffraction.

Chemical Reactivity and Reaction Mechanisms of 1 Amino 2,3 Dimethylanthracene 9,10 Dione

Redox Behavior: Oxidation and Reduction Mechanisms

The redox behavior of 1-Amino-2,3-dimethylanthracene-9,10-dione is characteristic of quinone compounds, which are capable of undergoing reversible reduction and oxidation reactions. The anthraquinone (B42736) core can accept electrons in a stepwise manner to form a semiquinone radical anion and subsequently a dianion. nih.gov The presence of the electron-donating amino group and methyl groups influences the electron density of the aromatic system, which in turn affects the redox potential of the molecule. rsc.org

The reduction process typically involves two distinct one-electron transfers. The first reduction leads to the formation of a semiquinone radical anion, and the second results in the formation of a dianion. nih.gov These reduction steps are often reversible, as demonstrated by cyclic voltammetry studies of similar aminoanthraquinone derivatives. researchgate.netpku.edu.cn The stability of the resulting semiquinone radical is a key feature of the redox chemistry of these compounds. nih.gov

The substitution pattern on the anthraquinone ring significantly impacts the redox potential. Electron-donating groups, such as the amino and methyl groups in this compound, are known to increase the electron density of the aromatic system. rsc.org This increased electron density generally makes the molecule easier to oxidize and harder to reduce, thus shifting the redox potentials. Computational studies on substituted anthraquinones have shown that the redox potentials change systematically with the number and nature of the substituents. polyu.edu.hk

Table 1: General Redox Characteristics of Aminoanthraquinones

| Redox Process | Intermediate/Product | Influencing Factors |

| One-electron reduction | Semiquinone radical anion | Substituent effects (amino, methyl groups), solvent, pH |

| Two-electron reduction | Dianion | Substituent effects, solvent, pH |

| Oxidation | Cation radical (less common) | Strong oxidizing agents |

Nucleophilic and Electrophilic Substitution Patterns

The reactivity of this compound towards nucleophilic and electrophilic substitution is governed by the electronic properties of the anthraquinone core and its substituents. The amino group is a strong activating group and directs incoming electrophiles, while the quinone carbonyls deactivate the rings towards electrophilic attack but activate them for nucleophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally nucleophilic; however, the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.org In the case of anthraquinones, the carbonyl groups act as strong electron-withdrawing groups, facilitating nucleophilic substitution. The amino group can also be a target for nucleophilic displacement under certain conditions, although this is less common. For instance, amination reactions on substituted anthraquinones have been shown to proceed via nucleophilic substitution mechanisms. mdpi.comnih.govresearchgate.net

Electrophilic Aromatic Substitution: The anthraquinone nucleus is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl groups. However, the presence of the strongly activating amino group at the 1-position and the weakly activating methyl groups at the 2- and 3-positions will direct incoming electrophiles to specific positions on the substituted ring. The directing effect of the amino group would primarily favor substitution at the 4-position.

Photochemical substitution is another important reaction pathway for aminoanthraquinones. For example, irradiation of 1-aminoanthraquinone (B167232) in the presence of sodium sulphite leads to the formation of the 2-sulphonate derivative, demonstrating a distinct substitution pattern under photochemical conditions. rsc.org

Cycloaddition Reactions and Pericyclic Transformations

The anthraquinone scaffold can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile. nih.govrsc.org The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and involves the [4+2] cycloaddition of a conjugated diene to a dienophile. wikipedia.orgorganic-chemistry.org

In the context of this compound, the dienophilic character of the anthraquinone core would be influenced by the substituents. The electron-donating amino and methyl groups would decrease the dienophilicity of the substituted ring. However, the unsubstituted ring of the anthraquinone can still act as a dienophile. The synthesis of complex natural products has utilized Diels-Alder reactions of substituted anthraquinones. nih.govresearchgate.net The ability of enzymes to catalyze Diels-Alder reactions in biosynthetic pathways suggests the biological relevance of such transformations. nih.gov

Photoinduced Radical Reactions and Co-catalytic Mechanisms

Upon absorption of light, anthraquinone derivatives can be excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. ifmmi.comnih.gov These excited states are potent initiators of radical reactions. The photochemistry of anthraquinones often involves the formation of radical pairs, which can then proceed through different reaction pathways. nih.gov

For aminoanthraquinones, the amino group can influence the photophysical properties, such as the efficiency of intersystem crossing and the nature of the triplet excited state. ifmmi.com Studies using pulse radiolysis on 1,4-disubstituted anthraquinones have demonstrated the formation of semiquinone radical species. rsc.org Furthermore, theoretical studies have explored the radical scavenging activity of anthraquinone derivatives, indicating their potential to interact with free radicals. acs.org The formation of these radical intermediates is crucial in many of the biological and chemical activities of anthraquinones.

Reaction Kinetics and Thermodynamic Studies of Compound Transformations

Kinetic investigations into the synthesis of 1-aminoanthraquinone via ammonolysis of 1-nitroanthraquinone (B1630840) have been conducted under continuous-flow conditions, allowing for a deeper understanding of the reaction mechanism and optimization of reaction conditions. researchgate.netmdpi.com Thermodynamic studies, often aided by computational methods, have been employed to understand the energetics of processes such as oxygen addition to anthraquinone derivatives. nih.gov The kinetics of photochemical reactions of anthraquinones, such as photobleaching, have also been modeled, revealing the influence of external factors like magnetic fields on the reaction rates. nih.gov

Applications of 1 Amino 2,3 Dimethylanthracene 9,10 Dione in Advanced Materials Science and Chemical Systems

Design and Development as Organic Chromophores and Fluorophores

The inherent structure of 1-Amino-2,3-dimethylanthracene-9,10-dione, featuring an extended π-conjugated system, makes it a potent organic chromophore. The presence of the amino group (-NH2) acts as an auxochrome, modulating the electronic properties of the anthraquinone (B42736) core and typically shifting its absorption spectrum to longer wavelengths (a bathochromic shift). This intramolecular charge transfer (ICT) character, from the amino donor to the dione (B5365651) acceptor, is fundamental to its function as a colored and fluorescent substance.

Studies on related amino-substituted anthraquinone derivatives show that they exhibit strong absorption bands in the visible region of the electromagnetic spectrum. For instance, monoamino-substituted anthraquinones display significant red-shifted absorption bands centered around 509 nm. ifmmi.comrsc.org This characteristic absorption of visible light is the primary reason for their historic use as dyes and pigments. The specific substitution pattern, including the dimethyl groups in the 2 and 3 positions, can further tune the electronic energy levels, influencing both the absorption and emission properties through steric and electronic effects. These tailored photophysical properties are crucial for their application in more advanced optical and electronic devices.

The anthracene (B1667546) core is a well-established building block for emissive materials used in Organic Light-Emitting Diodes (OLEDs), particularly for generating blue light. researchgate.net Derivatives such as 9,10-di(naphth-2-yl)anthracene (ADN) are employed as host or emissive materials in the emitting layers of OLEDs due to their high fluorescence quantum yields and good charge transport properties. researchgate.net

While specific research on the direct integration of this compound into OLEDs is not extensively documented, its structural motifs suggest potential in this area. The combination of the highly fluorescent anthracene core with the charge-transfer characteristics imparted by the amino and dione groups could lead to materials with tunable emission colors and electroluminescent properties. The efficiency of an OLED device critically depends on balancing the injection and transport of holes and electrons within the emissive layer. The HOMO-LUMO energy levels of the emissive material, which are influenced by substituents like the amino and methyl groups, are key parameters in designing efficient device architectures. researchgate.net The development of advanced OLEDs often involves creating quantum well-like structures with multiple emissive layers to optimize hole-electron recombination and enhance luminous efficiency. researchgate.net

Luminescent Solar Concentrators (LSCs) are devices that capture sunlight over a large area, convert it to luminescence, and guide the emitted light to smaller, high-efficiency photovoltaic cells at the edges. echemi.com The ideal dye for an LSC must have a broad absorption spectrum to capture a large portion of solar radiation and a high photoluminescence quantum yield. echemi.com Furthermore, a significant Stokes shift (the difference between the absorption and emission maxima) is crucial to minimize reabsorption losses, which are a major cause of inefficiency. The charge-transfer nature of molecules like this compound can contribute to a larger Stokes shift, making this class of compounds attractive for LSC applications.

Roles in Organic Semiconductors and Charge Transport Systems

Anthracene and its derivatives are foundational materials in the field of organic electronics, known for their semiconducting properties. The ability to form ordered molecular packing in the solid state allows for efficient π-π overlap between adjacent molecules, which is essential for charge hopping and transport. The charge-transport properties of these materials are primarily controlled by their solid-state packing and thin-film morphology.

Research on amino-anthracene derivatives has demonstrated their potential as active components in Organic Field-Effect Transistors (OFETs). For example, a novel semiconductor based on a 2-amino-anthracene structure was found to exhibit p-type (hole) transport with a field-effect mobility of 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ and a high ON/OFF ratio of 10⁴. bldpharm.com The frontier molecular orbital energies (HOMO and LUMO) are critical in determining the type of charge carrier (hole or electron) a material will preferentially transport and the efficiency of charge injection from the electrodes. For π-conjugated chromophores, oxidation and reduction events are directly correlated with the injection of holes into the HOMO and electrons into the LUMO, respectively. sigmaaldrich.com The amino and dimethyl substituents on the this compound core would significantly influence these energy levels and, consequently, its charge transport characteristics.

| Parameter | Value | Device Type |

|---|---|---|

| Field-Effect Mobility | 5.22 × 10⁻⁵ cm² V⁻¹ s⁻¹ | OFET |

| ON/OFF Ratio | 10⁴ | OFET |

| Carrier Type | Hole (p-type) | OFET |

Development as Components in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. These materials are vital for applications in photonics, including optical switching and frequency conversion. Anthracene derivatives have been identified as promising candidates for NLO applications due to their extended π-conjugated systems.

The NLO response can be significantly enhanced in molecules with a "push-pull" electronic structure, where an electron-donating group is connected to an electron-accepting group through a conjugated bridge. In this compound, the amino group acts as the donor and the dione groups serve as acceptors, creating an intramolecular charge transfer (ICT) system that can lead to a large NLO response. Studies on similar anthracene derivatives have shown that this ICT character is significant for obtaining large two-photon absorption (TPA) cross-sections, a key parameter for NLO materials. researchgate.net The molecular planarity and the length of the π-conjugation also play crucial roles in determining the magnitude of the NLO effect. researchgate.net

Investigations in Photopolymerization Initiation Systems

Photopolymerization is a process where light is used to initiate a chain reaction that converts liquid monomers into a solid polymer. This technology is central to applications like 3D printing, dental fillings, and coatings. The key component in these systems is a photoinitiator, a molecule that absorbs light and generates reactive species (free radicals or cations) to start the polymerization.

Amino-substituted anthraquinones have been demonstrated to be highly efficient photoinitiators for the radical polymerization of alkene monomers. ifmmi.comrsc.org The initiation mechanism proceeds via a bimolecular reaction (Type II), where the anthraquinone derivative, upon light absorption, reaches an excited triplet state. ifmmi.comresearchgate.net This excited state then abstracts a hydrogen atom from a co-initiator (like an amine) or the monomer itself, generating the free radicals that initiate polymerization. ifmmi.com Research has shown that bisamino-substituted anthraquinones are particularly effective, possessing a high intersystem crossing (ISC) efficiency, which is the ability to transition from the initial excited singlet state to the reactive triplet state. ifmmi.comrsc.org These anthraquinone-based photoinitiating systems are versatile and can be used with various visible light sources, including blue, green, yellow, and red LEDs, making them suitable for multicolor photopolymerization applications. rsc.org

| Property | Observation | Significance |

|---|---|---|

| Initiation Mechanism | Type II - Hydrogen Abstraction | Requires a co-initiator for radical generation. ifmmi.comresearchgate.net |

| Reactive State | Triplet Excited State (T₁) | Efficient intersystem crossing is required for high activity. ifmmi.comrsc.org |

| Effective Light Source | Visible Light LEDs (various colors) | Enables multicolor 3D printing and curing. rsc.org |

| Substitution Effect | Diamino-AQs show higher efficiency than monoamino-AQs. | Improved intersystem crossing and triplet state formation. ifmmi.com |

Integration into Redox Flow Batteries and Electrochemical Energy Storage Systems

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, essential for integrating intermittent renewable energy sources like wind and solar into the power grid. Non-aqueous RFBs, which use organic solvents, offer the potential for higher energy densities due to a wider electrochemical window compared to aqueous systems. The performance of an RFB is critically dependent on the redox-active molecules dissolved in the electrolyte.

1,4-Diaminoanthraquinones (DAAQs), a class of molecules to which this compound belongs, have been identified as exceptionally promising active species for non-aqueous RFBs. A key advantage of DAAQs is their ability to exist in up to five different electrochemically accessible and reversible oxidation states. ifmmi.com This multi-redox capability can significantly increase the energy storage capacity of the battery. However, a major challenge has been the low solubility of many DAAQs in the polar organic solvents used in RFBs. ifmmi.com Research has focused on molecular modification—such as attaching different amino substituents—to enhance solubility without compromising the electrochemical performance. The electrochemical behavior, including the reversibility of the electron-transfer reactions, is evaluated using techniques like cyclic voltammetry. ifmmi.com The development of highly soluble DAAQ derivatives represents a critical step toward realizing high-energy-density, all-organic redox flow batteries. ifmmi.com

Utility in Advanced Chemical Sensing Platforms

There is a notable absence of dedicated research on the application of this compound in chemical sensing platforms. However, the general class of aminoanthraquinones has demonstrated promise in this field. For instance, derivatives of aminoanthracene-9,10-dione have been investigated as chromogenic molecular sensors for metal ions. These sensors operate on the principle of a color change, visible to the naked eye, upon binding with specific metal ions. This colorimetric response is a result of the interaction between the lone pair of electrons on the nitrogen atom of the amino group and the metal ion, which alters the electronic properties of the anthraquinone system and, consequently, its absorption of visible light.

The sensing behavior is highly dependent on the nature and number of nitrogen atoms within the molecule. For example, the introduction of additional nitrogen-containing groups can modulate the selectivity and sensitivity of the sensor for different metal ions such as Cu²⁺, Ni²⁺, and Co²⁺. The pH of the medium also plays a critical role in the stability and performance of these sensors.

While no specific data exists for this compound, a hypothetical sensing application could leverage its inherent fluorescence or colorimetric properties. The methyl groups on the anthracene core might influence its solubility in different media and could subtly alter its electronic properties, potentially leading to unique sensing capabilities.

Table 1: Hypothetical Sensing Characteristics of a this compound-based Sensor

| Analyte | Sensing Mechanism | Potential Observable Change |

| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Chelation with amino and keto groups | Colorimetric (change in visible color) or Fluorometric (quenching or enhancement of fluorescence) |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with amino group | Change in UV-Vis absorption spectrum |

| pH | Protonation/deprotonation of the amino group | Shift in absorption or emission wavelength |

It is crucial to reiterate that this table is based on the known behavior of related compounds and serves as a projection of potential research directions rather than a report of established findings for this compound.

Supramolecular Assembly and Host-Guest Chemistry in Non-Biological Contexts

The field of supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. Host-guest chemistry, a central concept in this field, focuses on the binding of a "guest" molecule to a larger "host" molecule. Anthracene and its derivatives are well-known building blocks in the construction of supramolecular assemblies due to their rigid, planar structure and their ability to engage in π-π stacking interactions.

Currently, there is a lack of specific research detailing the involvement of this compound in non-biological supramolecular assembly or host-guest chemistry. However, the molecular structure possesses features that would make it a candidate for such applications. The aromatic core is suitable for forming stacked structures, while the amino group can act as a hydrogen bond donor. The carbonyl groups can serve as hydrogen bond acceptors. These functionalities could be exploited to direct the self-assembly of the molecule into well-defined architectures or to create a binding pocket for specific guest molecules.

The dimethyl substitution pattern could influence the solid-state packing and the geometry of any resulting supramolecular structures. For instance, the methyl groups might sterically hinder certain modes of π-π stacking, leading to novel assembled structures compared to unsubstituted aminoanthraquinones.

Table 2: Potential Non-Covalent Interactions and Supramolecular Roles of this compound

| Molecular Feature | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

| Anthracene Core | π-π Stacking | Formation of columnar or layered structures |

| Amino Group | Hydrogen Bonding (Donor) | Directional control of assembly, guest binding |

| Carbonyl Groups | Hydrogen Bonding (Acceptor) | Complementary interactions in self-assembly |

| Methyl Groups | van der Waals Interactions, Steric Effects | Modulation of packing and solubility |

Future research could explore the synthesis of larger host molecules incorporating the this compound unit to investigate its binding affinity for various organic or inorganic guests. Such studies would be foundational to unlocking its potential in areas like molecular recognition, catalysis, and the development of responsive materials.

Structure Property Relationships and Derivative Design Based on the 1 Amino 2,3 Dimethylanthracene 9,10 Dione Core

Systematic Modification of Amino and Alkyl Substituents: Impact on Electronic and Optical Properties

The electronic and optical properties of 1-amino-2,3-dimethylanthracene-9,10-dione are primarily dictated by the interplay between the electron-donating amino and methyl groups and the electron-accepting anthraquinone (B42736) core. This interaction gives rise to an intramolecular charge transfer (ICT) character, which significantly influences the absorption and emission spectra of the molecule.

Amino Group Modification: The amino group at the 1-position plays a crucial role in determining the molecule's color and photophysical behavior. As a potent electron-donating group, it raises the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption spectrum compared to unsubstituted anthraquinone.

Systematic modifications to this amino group can further modulate these properties:

N-Alkylation: Replacing the hydrogen atoms of the primary amine with alkyl chains (e.g., methyl, ethyl) generally leads to a further red shift in the absorption maximum. This is attributed to the increased electron-donating ability of secondary and tertiary amines.

N-Arylation: Introducing aryl substituents on the nitrogen atom can either enhance or reduce the electron-donating strength depending on the nature of the aryl group. Electron-rich aryl groups will likely induce a further bathochromic shift, while electron-deficient ones may cause a hypsochromic (blue) shift.

Chain Length: Increasing the length of the alkyl chains (e.g., from methyl to ethyl or propyl) is expected to have a minor impact on the electronic properties, with a slight enhancement of the electron-donating effect.

Branching: Introducing branching in the alkyl chains may lead to steric hindrance, which could affect the planarity of the molecule and, consequently, its electronic conjugation and photophysical properties.

The following table summarizes the expected qualitative impact of systematic modifications on the electronic and optical properties of the this compound core.

| Modification | Expected Impact on HOMO Energy | Expected Impact on LUMO Energy | Expected Shift in Absorption Maximum (λmax) |

| N-Alkylation of amino group | Increase | Minor Change | Bathochromic (Red Shift) |

| N-Arylation (electron-rich) | Increase | Minor Change | Bathochromic (Red Shift) |

| N-Arylation (electron-deficient) | Decrease | Minor Change | Hypsochromic (Blue Shift) |

| Increasing alkyl chain length | Slight Increase | Minor Change | Slight Bathochromic Shift |

Influence of Positional Isomerism on Molecular Functionality

The specific placement of substituents on the anthraquinone ring system, known as positional isomerism, has a profound effect on the molecule's functionality. The relative positions of the amino and dimethyl groups in this compound are critical in defining its electronic and steric environment.

For instance, moving the amino group to the 2-position while keeping the methyl groups at other positions would significantly alter the electronic properties. Substitution at the 2-position (a β-position) generally has a less pronounced effect on the absorption spectrum compared to substitution at the 1-position (an α-position). This is because the α-position allows for stronger electronic coupling with the adjacent carbonyl group.

The table below illustrates the expected differences in properties between positional isomers of amino-dimethyl-anthraquinone.

| Isomer | Expected Relative HOMO Energy | Expected Relative Absorption Maximum (λmax) | Key Features |

| 1-Amino-2,3-dimethyl | High | Longest Wavelength | Strong intramolecular hydrogen bonding potential between the amino group and the peri-carbonyl group. |

| 2-Amino-1,3-dimethyl | Lower than 1-amino isomer | Shorter Wavelength | Weaker electronic coupling of the amino group with the carbonyls. |

| 1-Amino-4,5-dimethyl | High | Long Wavelength | Altered steric environment around the amino group. |

Rational Design Principles for Tailoring Photophysical and Electrochemical Characteristics

The development of new derivatives of this compound with specific photophysical and electrochemical properties relies on a set of rational design principles. These principles are derived from a fundamental understanding of structure-property relationships.

Tuning Emission Properties: For applications requiring fluorescence, such as in organic light-emitting diodes (OLEDs) or fluorescent probes, the molecular design should aim to enhance the quantum yield of emission. This can often be achieved by:

Introducing Steric Hindrance: Incorporating bulky substituents can prevent close packing in the solid state, which often quenches fluorescence.

Modifying the Donor-Acceptor Strength: Fine-tuning the electron-donating and -accepting character of the substituents can influence the energy and nature of the emissive state.

Controlling Redox Potentials: The electrochemical characteristics, particularly the reduction and oxidation potentials, are critical for applications in organic electronics and redox-based sensors. These can be tailored by:

Introducing Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., cyano, nitro groups) to the anthraquinone core will lower the energy of the lowest unoccupied molecular orbital (LUMO), making the molecule easier to reduce (less negative reduction potential).

Enhancing Electron-Donating Strength: Increasing the electron-donating ability of the substituents (e.g., through N,N-dialkylation of the amino group) will raise the HOMO energy, making the molecule easier to oxidize (less positive oxidation potential).

A study on various anthraquinone derivatives showed that substitutions by an amino (NH2) group, which has a positive mesomeric effect, lead to an increase in the electron density within the aromatic system. nih.gov In contrast, hydroxy (OH) substitution, also expected to have a positive mesomeric effect, only showed a slight cathodic shift in the first reduction potential for 2-OH-AQ, while 1-OH-AQ had a reduction potential shifted anodically. nih.gov

Computational Screening and High-Throughput Design of Novel Derivatives

Computational chemistry plays a pivotal role in the modern design of new materials. nih.govrsc.org Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) allow for the prediction of the electronic and optical properties of molecules before their synthesis, saving significant time and resources. nih.govuclouvain.be

Computational Screening: By creating a virtual library of this compound derivatives with a wide variety of substituents, it is possible to perform a computational screening to identify candidates with desired properties. Key parameters that can be calculated include:

HOMO and LUMO energy levels

Electron affinity and ionization potential

Absorption and emission spectra

Redox potentials

High-Throughput Design: The integration of computational screening with automated synthesis and characterization techniques enables a high-throughput design workflow. This approach allows for the rapid exploration of a vast chemical space and the discovery of novel derivatives with optimized performance for specific applications. For instance, a large combinatorial library of virtual conformers can be generated to estimate key properties such as reduction potential and solvation free energy. nih.gov

The following table provides a hypothetical example of a computational screening data for a few designed derivatives of this compound.

| Derivative | Substituent Modification | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated λmax (nm) | Predicted Redox Potential (vs. Fc/Fc+) |

| Core Molecule | 1-NH2, 2,3-(CH3)2 | -5.80 | -2.50 | 480 | -1.2 V |

| Derivative A | 1-N(CH3)2, 2,3-(CH3)2 | -5.65 | -2.48 | 505 | -1.25 V |

| Derivative B | 1-NH2, 2,3-(CH3)2, 6-CN | -5.95 | -2.80 | 490 | -0.9 V |

| Derivative C | 1-NHCOCH3, 2,3-(CH3)2 | -6.05 | -2.55 | 460 | -1.1 V |

Note: The data in this table is illustrative and based on general trends in substituted anthraquinones. Actual values would require specific calculations for each molecule.

Future Research Directions and Challenges for 1 Amino 2,3 Dimethylanthracene 9,10 Dione

Advancements in Green Synthetic Routes and Scalability for Research Materials

The development of environmentally benign and scalable synthetic methods for obtaining 1-Amino-2,3-dimethylanthracene-9,10-dione is a critical first step to enabling broader research into its properties and applications. Current synthetic approaches for similar aminoanthraquinones often rely on harsh reaction conditions and hazardous reagents. Future research should focus on "green" alternatives that prioritize sustainability and efficiency.

One promising direction is the adoption of greener solvent systems and catalysts. For instance, the synthesis of 1-aminoanthraquinone (B167232) has been achieved through a chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) using sodium hydrosulfide (B80085) in water, offering a clean and operationally simple protocol. journalajacr.com Similar approaches could be adapted for the synthesis of this compound.

Furthermore, the implementation of continuous-flow manufacturing presents a significant opportunity for enhancing the safety, efficiency, and scalability of synthesis. nih.govmdpi.com A continuous-flow method for the high-temperature ammonolysis of 1-nitroanthraquinone has demonstrated the potential to achieve high yields of 1-aminoanthraquinone under optimized conditions. nih.govmdpi.com Exploring similar continuous-flow processes for the synthesis of this compound could provide a reliable and scalable source of the compound for research purposes.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Aqueous Phase Synthesis | Reduced use of volatile organic compounds (VOCs), improved safety profile. | Optimization of reaction conditions (temperature, pressure, catalysts) in water. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste generation. | Identification and engineering of enzymes for the specific amination and dimethylation of the anthraquinone (B42736) core. |

| Continuous-Flow Synthesis | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. nih.govmdpi.com | Development of robust and efficient continuous-flow reactors and optimization of process parameters. nih.govmdpi.com |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, and potentially higher yields. | Investigating the effect of microwave irradiation on reaction kinetics and product purity. |

Exploration of Novel Photoreactive Pathways and Catalytic Roles in Chemical Transformations

The inherent photochemical properties of the anthraquinone scaffold suggest that this compound could exhibit interesting photoreactive and catalytic behaviors. Anthraquinone derivatives are known to be photoactive and can act as photosensitizers, generating reactive oxygen species upon exposure to light. researchgate.net This opens up possibilities for their use in a variety of photochemical applications.

Future research could explore the potential of this compound as a photocatalyst for the degradation of environmental pollutants. researchgate.netresearchgate.netnih.gov Anthraquinones have been investigated for their ability to degrade organic dyes and other contaminants in water under visible light irradiation. researchgate.net The amino and dimethyl substituents on the anthraquinone core of the target molecule could modulate its electronic properties and, consequently, its photocatalytic activity.

Another exciting avenue is the investigation of its catalytic role in C-H activation. nih.govresearchgate.net Anthraquinone-based metal-organic frameworks have been shown to act as bifunctional photocatalysts, activating both C-H bonds and oxygen for oxidation reactions. nih.govresearchgate.net Exploring the ability of this compound, either as a standalone catalyst or integrated into a larger catalytic system, to facilitate such transformations could lead to the development of novel synthetic methodologies.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Performance

The incorporation of this compound into hybrid organic-inorganic materials represents a promising strategy for developing advanced functional materials with tailored properties. Metal-Organic Frameworks (MOFs) are a particularly attractive class of hybrid materials where organic linkers are connected by metal nodes to form porous, crystalline structures. nih.govresearchgate.nettum.demdpi.comrsc.org

By designing this compound with appropriate functional groups for coordination with metal ions, it could be utilized as a redox-active organic linker in the construction of novel MOFs. tum.de Such anthraquinone-based MOFs could find applications in various fields, including:

Gas storage and separation: The porous nature of MOFs, combined with the specific interactions of the organic linker, could be exploited for the selective capture of gases like carbon dioxide.

Heterogeneous catalysis: The well-defined and accessible active sites within the MOF structure could enhance the catalytic performance of the anthraquinone unit in various chemical reactions. nih.govresearchgate.net

Electrochemical energy storage: The redox properties of the anthraquinone core could be harnessed in MOF-based electrodes for batteries and supercapacitors. mdpi.com

| Hybrid Material Type | Potential Role of this compound | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Redox-active organic linker. tum.demdpi.com | Gas storage, catalysis, chemical sensing, energy storage. nih.govresearchgate.netmdpi.com |

| Polymer Nanocomposites | Functional filler to enhance thermal, mechanical, or electronic properties. | Advanced coatings, high-performance plastics, electronic devices. |

| Graphene-Based Hybrids | Immobilized photosensitizer or redox mediator. researchgate.netnih.gov | Photocatalysis, energy conversion, biosensing. researchgate.netnih.gov |

Development of Advanced Theoretical Models for Predictive Design

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the electronic, optical, and redox properties of organic molecules. aip.orgaip.orgsdu.dkjcesr.orgacs.org Applying these theoretical methods to this compound can provide valuable insights into its behavior and guide the rational design of new functional materials.

Future theoretical studies could focus on:

Predicting Redox Potentials: DFT calculations can be used to predict the reduction and oxidation potentials of this compound, which is crucial for its potential application in redox flow batteries and other electrochemical devices. sdu.dkjcesr.orgacs.org

Understanding Electronic Transitions: Computational analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can help in understanding the electronic transitions and predicting the photophysical properties of the molecule. aip.orgaip.org

Simulating Interactions with other Molecules: Theoretical models can be employed to simulate the interactions of this compound with other molecules, such as substrates in a catalytic reaction or guest molecules within a hybrid material.

These computational predictions can significantly accelerate the discovery and development of new applications for this compound by allowing for the in-silico screening of various derivatives and their properties before embarking on time-consuming and resource-intensive experimental work.

Addressing Stability and Longevity in Functional Materials Applications

For any functional material to be practically viable, its stability and longevity under operational conditions are of paramount importance. Anthraquinone-based compounds, while often robust, can be susceptible to degradation, particularly under photochemical or electrochemical stress. nih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net

Future research on this compound should therefore include a thorough investigation of its stability in various environments. This includes:

Photostability: Assessing the degradation of the compound upon prolonged exposure to light, especially in the context of its potential use in photocatalysis or as a dye. Understanding the degradation pathways is crucial for designing more robust molecules. nih.govresearchgate.net

Electrochemical Stability: Evaluating the stability of the molecule over repeated charge-discharge cycles if it is to be used in energy storage applications. The degradation of redox-active materials is a key factor limiting the lifetime of batteries.

Thermal Stability: Determining the temperature range at which the compound remains stable, which is important for its processing and application in devices that may operate at elevated temperatures.

Strategies to enhance the stability of this compound could include its incorporation into protective matrices, such as polymers or inorganic frameworks, or the chemical modification of its structure to block potential degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.